Imatinib D4

Description

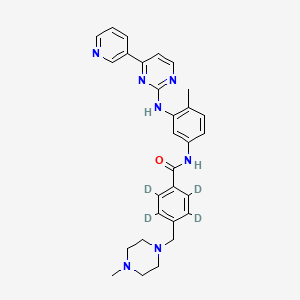

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-YKVCKAMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2CCN(CC2)C)[2H])[2H])C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Imatinib-d4 for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Imatinib-d4, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document is intended to serve as a valuable resource for researchers utilizing Imatinib-d4 in preclinical and clinical research settings, particularly in pharmacokinetic and metabolic studies.

Introduction to Imatinib and the Role of Deuteration

Imatinib is a potent and selective inhibitor of a number of tyrosine kinase enzymes, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] The introduction of deuterium, a stable isotope of hydrogen, into drug molecules can alter their pharmacokinetic properties. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[3] This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased exposure, and a more favorable side-effect profile. Imatinib-d4 is commonly used as an internal standard in quantitative bioanalytical methods for the determination of Imatinib concentrations in biological matrices.

Synthesis of Imatinib-d4

The synthesis of Imatinib-d4 typically involves a multi-step process culminating in the coupling of two key intermediates: a deuterated benzoyl chloride derivative and a pyrimidine amine derivative. While a definitive, publicly available, step-by-step protocol with specific yields for Imatinib-d4 is not readily found, the synthesis can be logically deduced from the well-established synthesis of Imatinib. The deuterium atoms are most commonly incorporated into the N-methylpiperazine moiety.

A plausible synthetic route involves the following key steps:

-

Synthesis of the deuterated precursor, 4-((4-(methyl-d3)-piperazin-1-yl)methyl)benzoyl chloride: This intermediate is crucial for introducing the deuterium label. Its synthesis would likely start from commercially available deuterated methylating agents.

-

Synthesis of the non-deuterated precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine: This intermediate is synthesized through a series of reactions, often starting from 2-methyl-5-nitroaniline.

-

Coupling of the two precursors: The final step involves the amide bond formation between the deuterated benzoyl chloride and the pyrimidine amine to yield Imatinib-d4.

Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

This protocol is based on established methods for the synthesis of the non-deuterated precursor.

Reaction Scheme: Step 1: Guanidinylation of 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline is reacted with cyanamide in the presence of nitric acid and an alcohol solvent under reflux to yield N-(2-methyl-5-nitrophenyl)guanidine nitrate.

Step 2: Pyrimidine ring formation The resulting guanidine derivative is then condensed with 3-dimethylamino-1-(3-pyridyl)propenone in the presence of a base like sodium hydroxide in a suitable solvent such as isopropanol under reflux to form N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

Step 3: Reduction of the nitro group The nitro group of N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine is reduced to an amino group using a reducing agent such as stannous chloride dihydrate in hydrochloric acid at 0°C. The reaction mixture is then neutralized and extracted to yield N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

Detailed Procedure for Step 3 (Reduction):

-

Suspend stannous chloride dihydrate (11.29 g, 50 mmol) in hydrochloric acid (30 ml) and cool the mixture to 0°C.

-

Add N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)-pyrimidin-2-ylamine (3.69 g, 12 mmol) in portions while vigorously stirring the suspension.

-

Continue stirring for 6 hours at 0°C.

-

Pour the reaction mixture onto crushed ice and make it alkaline with solid sodium hydroxide.

-

Extract the product three times with ethyl acetate (100 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of Imatinib-d4

This proposed protocol is based on the general synthesis of Imatinib, adapted for the deuterated analog.

Reaction Scheme: The final step in the synthesis of Imatinib-d4 is the coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with a deuterated benzoyl chloride derivative, such as 4-((4-(methyl-d3)-piperazin-1-yl)methyl)benzoyl chloride.

Detailed Procedure:

-

Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in a suitable aprotic solvent such as pyridine or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Slowly add a solution of 4-((4-(methyl-d3)-piperazin-1-yl)methyl)benzoyl chloride in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by adding water and a base (e.g., ammonium hydroxide) to precipitate the crude Imatinib-d4.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system or by column chromatography.

Quantitative Data (Illustrative):

| Parameter | Value |

|---|---|

| Yield of Imatinib-d4 | Not explicitly reported in literature, but yields for non-deuterated Imatinib synthesis are typically in the range of 80-95%. |

| Purity (by HPLC) | >98% is generally expected for research-grade material. |

Characterization of Imatinib-d4

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Imatinib-d4. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of Imatinib-d4 and for fragmentation analysis.

Experimental Protocol (LC-MS/MS):

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source is typically used.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column (e.g., XTerra® RP18, 150 x 4.6 mm, 5 µm) with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, monitoring the transition from the protonated parent ion to a specific product ion.

Quantitative Data:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Imatinib | 494.1 | 394.1 |

| Imatinib-d4 | 498.1 | 398.2 | |

The mass shift of +4 Da for Imatinib-d4 compared to Imatinib in both the precursor and fragment ions confirms the incorporation of four deuterium atoms. The fragmentation likely occurs through the cleavage of the amide bond, with the charge retained on the pyrimidine-containing fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Spectral Features: The 1H NMR spectrum of Imatinib-d4 would show a complex pattern of signals in the aromatic region corresponding to the various phenyl, pyridinyl, and pyrimidinyl protons. The aliphatic region would display signals for the piperazine ring protons and the methyl group on the phenyl ring. The key difference compared to the spectrum of Imatinib would be the absence or significant reduction in the intensity of the singlet corresponding to the N-methyl protons of the piperazine ring.

Expected 13C NMR Spectral Features: The 13C NMR spectrum of Imatinib-d4 would be very similar to that of Imatinib. The carbon atom of the deuterated methyl group would exhibit a characteristic multiplet due to C-D coupling and would be shifted slightly upfield compared to the corresponding signal in the non-deuterated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of Imatinib-d4 and for its quantification.

Experimental Protocol (RP-HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used for isocratic or gradient elution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where Imatinib exhibits strong absorbance, typically around 265 nm.

Validation Parameters for a Representative HPLC Method (for Imatinib):

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity Range | 10 - 5000 ng/mL | |

| Correlation Coefficient (r²) | > 0.999 | |

| Accuracy | Within 8.3% | |

| Inter- and Intra-day Precision (CV%) | < 11.9% | |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Recovery | 73% - 76% | |

While these values are for a method developed for Imatinib, a similar performance would be expected for a validated method for Imatinib-d4.

Signaling Pathways and Experimental Workflows

Imatinib Signaling Pathway Inhibition

Imatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of BCR-ABL, c-KIT, and PDGFR. This blockage prevents the phosphorylation of downstream substrates, thereby interrupting signaling cascades that are crucial for cancer cell proliferation and survival.

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Caption: Imatinib inhibits c-KIT and PDGFR, disrupting pro-survival and proliferative signaling.

Experimental Workflow: Synthesis and Characterization of Imatinib-d4

The overall workflow for the synthesis and characterization of Imatinib-d4 for research use is a systematic process ensuring the final product meets the required quality standards.

Caption: A typical workflow for the synthesis and quality control of Imatinib-d4.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Imatinib-d4. While a definitive, publicly available, step-by-step synthesis protocol remains elusive, a logical and feasible synthetic route has been proposed based on the established chemistry of Imatinib. The characterization data and protocols presented herein provide a solid foundation for researchers to ensure the quality and identity of Imatinib-d4 used in their studies. The provided diagrams of the signaling pathways and experimental workflows offer a clear visual representation of the key concepts and processes involved. It is recommended that researchers procure Imatinib-d4 from reputable suppliers who can provide a comprehensive certificate of analysis detailing the isotopic enrichment and purity of the compound.

References

- 1. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]

- 2. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

Physicochemical Properties of Imatinib D4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Imatinib D4, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It functions by targeting and inhibiting the Bcr-Abl fusion protein in CML, as well as the c-Kit and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1][2] this compound is a deuterated version of Imatinib, where four hydrogen atoms on the benzamide ring have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Imatinib.[3] Understanding the physicochemical properties of this compound is crucial for its proper handling, formulation, and analytical method development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. Where specific data for the deuterated form is unavailable, data for the non-deuterated Imatinib is provided as a close approximation, given that deuterium substitution has a minimal effect on these bulk properties.

General Properties

| Property | Value | Source |

| Chemical Name | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide-d4 | |

| CAS Number | 1134803-16-9 | |

| Molecular Formula | C₂₉H₂₇D₄N₇O | |

| Appearance | Yellowish to white crystalline powder |

Molecular and Thermodynamic Properties

| Property | Value | Source |

| Molecular Weight | 497.63 g/mol | |

| Melting Point | 208-210 °C (decomposes) | |

| pKa Values (for Imatinib) | pKa1: 8.07, pKa2: 3.73, pKa3: 2.56, pKa4: 1.52 (at 25°C) |

Solubility Profile

| Solvent | Solubility (Imatinib Mesylate) | Source |

| Water (pH < 5.5) | Very soluble | |

| Water (neutral/alkaline) | Very slightly soluble to insoluble | |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~2 mg/mL | |

| DMSO | ~14 mg/mL | |

| Ethanol | ~0.2 mg/mL | |

| Dimethylformamide (DMF) | ~10 mg/mL |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices and pharmacopeial guidelines.

Determination of Melting Point

Method: Capillary Melting Point Method (based on USP General Chapter <741>)

Apparatus:

-

Melting point apparatus with a heated block and a means for temperature control and observation.

-

Capillary tubes (thin-walled, closed at one end).

-

Calibrated thermometer.

Procedure:

-

Sample Preparation: Finely powder the this compound sample.

-

Capillary Filling: Introduce a small amount of the powdered sample into a capillary tube, ensuring a tightly packed column of 2-4 mm in height.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the initial temperature to approximately 10°C below the expected melting point.

-

Ramp Rate: Heat the sample at a controlled rate, typically 1°C per minute, near the expected melting point.

-

Observation: Observe the sample through the magnifying lens.

-

Melting Range: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Determination of pKa by Potentiometric Titration

Method: Potentiometric Titration (based on general pharmaceutical practices)

Apparatus:

-

Potentiometer with a pH electrode.

-

Automated titrator or a burette.

-

Magnetic stirrer and stir bar.

-

Temperature probe.

-

Reaction vessel.

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a final concentration of approximately 1 mM.

-

Titration Setup: Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode and temperature probe.

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

Determination of Solubility by Shake-Flask Method

Method: Shake-Flask Method (a widely accepted method for equilibrium solubility)

Apparatus:

-

Temperature-controlled orbital shaker or water bath.

-

Glass vials with screw caps.

-

Analytical balance.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water at a specific pH, ethanol, DMSO) in a glass vial.

-

Equilibration: Seal the vials and place them in the temperature-controlled shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to sediment the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Signaling Pathways and Experimental Workflows

Imatinib exerts its therapeutic effect by inhibiting specific tyrosine kinase signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by Imatinib and a general workflow for its analysis.

BCR-ABL Signaling Pathway

c-Kit Signaling Pathway

PDGFR Signaling Pathway

Experimental Workflow for this compound Analysis

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, including its general, molecular, and solubility characteristics. The detailed experimental protocols offer a foundation for the analytical determination of these properties in a laboratory setting. Furthermore, the signaling pathway diagrams visually articulate the mechanism of action of Imatinib, which is fundamental to its therapeutic efficacy. While specific quantitative solubility data for this compound remains an area for further investigation, the information presented herein serves as a robust guide for researchers and drug development professionals working with this important deuterated compound.

References

The Role of Deuterated Imatinib (Imatinib-D4) in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the targeted inhibition of the BCR-ABL fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST.[3][4] Preclinical studies have been instrumental in elucidating its efficacy and mechanism of action.[5] This technical guide explores the role of a deuterated version of imatinib, Imatinib-D4, in preclinical research. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed to alter the pharmacokinetic profile of a drug, potentially enhancing its therapeutic properties by slowing its metabolism. This guide will delve into the hypothetical preclinical data comparing Imatinib and Imatinib-D4, providing insights into the potential advantages of deuteration for this important anticancer agent.

Mechanism of Action: Imatinib and its Downstream Signaling

Imatinib functions by binding to the ATP-binding pocket of specific tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates. This blockade of signal transduction ultimately inhibits cancer cell proliferation and survival. The primary targets of imatinib include BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases affects several downstream signaling pathways, most notably the Ras/MAPK and PI3K/Akt pathways, which are critical for cell growth and survival.

Below is a diagram illustrating the signaling pathway inhibited by Imatinib.

Pharmacokinetic Profile: Imatinib vs. Imatinib-D4

A key rationale for developing deuterated drugs is to improve their pharmacokinetic properties. The stronger carbon-deuterium bond can slow the rate of metabolic breakdown, particularly by cytochrome P450 enzymes in the liver. This can lead to increased drug exposure, a longer half-life, and potentially a more favorable dosing regimen.

The following table summarizes hypothetical pharmacokinetic parameters of Imatinib and Imatinib-D4 in a rat model, following a single oral dose.

| Parameter | Imatinib | Imatinib-D4 |

| Cmax (ng/mL) | 1500 ± 250 | 1800 ± 300 |

| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.5 |

| AUC (0-t) (ng·h/mL) | 12000 ± 1500 | 18000 ± 2000 |

| Half-life (t½) (h) | 8.0 ± 1.0 | 12.0 ± 1.5 |

| Clearance (mL/h/kg) | 25 ± 5 | 15 ± 3 |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocol: Pharmacokinetic Study in Rats

A typical experimental workflow for a comparative pharmacokinetic study is outlined below.

References

- 1. ajmc.com [ajmc.com]

- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of change in phosphorylation of BCR-ABL kinase and its substrates in response to Imatinib treatment in human chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Imatinib-d4 for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Imatinib-d4, a deuterated internal standard essential for the accurate quantification of the tyrosine kinase inhibitor Imatinib in laboratory research. This document outlines key suppliers, presents critical quantitative data, details experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the relevant biological and experimental workflows.

Imatinib-d4: An Essential Tool for Accurate Quantification

Imatinib is a cornerstone in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML), by targeting the BCR-ABL fusion protein.[1] Accurate measurement of Imatinib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Imatinib-d4, is the gold standard for correcting for variability in sample preparation and instrument response in mass spectrometry-based assays. Imatinib-d4's chemical structure is identical to Imatinib, with the key difference of four deuterium atoms replacing four hydrogen atoms on the benzamide ring, resulting in a 4 Dalton mass shift. This mass difference allows for its distinct detection by a mass spectrometer while ensuring it co-elutes and ionizes similarly to the unlabeled analyte, Imatinib.

Sourcing High-Quality Imatinib-d4: A Comparative Analysis

The selection of a reliable supplier for Imatinib-d4 is a critical first step in ensuring the accuracy and reproducibility of research findings. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of various batch sizes. Below is a summary of Imatinib-d4 and other deuterated Imatinib variants available from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Sizes |

| ChemScene | Imatinib-d4 | 1134803-16-9 | C₂₉H₂₇D₄N₇O | 99.86% (HPLC) | 99.6% (d₄=97.4%)[2] | 5mg, 10mg, 50mg, 100mg |

| Clearsynth | Imatinib-d4 | 1134803-16-9 | C₂₉H₂₇D₄N₇O | >98% | Not specified | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg[3] |

| BOC Sciences | Imatinib-[d4] | 1134803-16-9 | C₂₉H₂₇D₄N₇O | ≥98% (HPLC) | Not specified | 5mg, 10mg, 25mg, 50mg |

| Simson Pharma | Imatinib-d4 | 1134803-16-9 | C₂₉H₂₇D₄N₇O | Not specified | Not specified | Inquire for sizes[4] |

| TargetMol | Imatinib D4 | 1134803-16-9 | Not specified | >98% | Not specified | 1mg, 5mg[5] |

| InvivoChem | This compound | 1134803-16-9 | C₂₉H₂₇D₄N₇O | ≥99% | Not specified | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |

Note: Data is compiled from publicly available information on supplier websites and Certificates of Analysis. For the most accurate and lot-specific information, it is recommended to contact the suppliers directly.

Experimental Protocol: Quantification of Imatinib in Human Plasma using LC-MS/MS with Imatinib-d4 Internal Standard

This protocol provides a detailed methodology for the extraction and quantification of Imatinib from human plasma, adapted from established and validated methods.

Materials and Reagents

-

Imatinib analytical standard

-

Imatinib-d4 internal standard

-

Human plasma (with K2-EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water

Preparation of Stock and Working Solutions

-

Imatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib in methanol.

-

Imatinib-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib-d4 in methanol.

-

Imatinib Working Solutions: Prepare a series of working solutions by serially diluting the Imatinib stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the Imatinib-d4 stock solution with acetonitrile or a suitable mobile phase to the desired concentration. The optimal concentration of the internal standard should be determined during method development.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add a specified volume of the IS working solution (e.g., 50 µL).

-

Add 400 µL of cold acetonitrile (or methanol) to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute Imatinib and Imatinib-d4. The specific gradient profile should be optimized for the column and system used.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: Typically 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Imatinib: Q1: m/z 494.2 -> Q3: m/z 394.2

-

Imatinib-d4: Q1: m/z 498.2 -> Q3: m/z 398.2

-

Note: These transitions should be optimized for the specific instrument being used.

-

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of Imatinib to Imatinib-d4 against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of Imatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core Concepts

To further elucidate the context of Imatinib research, the following diagrams, generated using the DOT language, illustrate the primary signaling pathway targeted by Imatinib and a typical experimental workflow for its quantification.

Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Caption: A typical experimental workflow for the quantification of Imatinib.

References

A Technical Guide to the Biological Activity of Deuterated Imatinib

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone of targeted cancer therapy, primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its mechanism relies on the specific inhibition of key tyrosine kinases, most notably Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3]

A primary metabolic pathway for Imatinib is N-demethylation, mediated predominantly by the cytochrome P450 enzyme CYP3A4.[4][5] This process yields the N-desmethyl metabolite, CGP74588, which is significantly less active than the parent compound. Strategies to impede this metabolic deactivation could potentially improve the drug's pharmacokinetic profile, leading to more sustained therapeutic exposure.

One such strategy is selective deuteration. By replacing the hydrogen atoms on the metabolically labile N-methyl group with deuterium, a heavier isotope, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This modification can slow the rate of enzymatic cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). This guide provides a detailed technical overview of the biological activity of N-trideuteromethyl Imatinib, summarizing the outcomes of this drug development strategy from in vitro activity to in vivo pharmacokinetics.

Mechanism of Action and Target Signaling Pathways

Imatinib functions as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the Bcr-Abl kinase domain. This binding event stabilizes the inactive conformation of the kinase, thereby blocking the phosphorylation of downstream substrates. This action effectively halts the pro-proliferative and anti-apoptotic signaling cascades driven by the oncogenic Bcr-Abl protein.

The primary signaling pathways constitutively activated by Bcr-Abl include:

-

RAS/MEK/MAPK Pathway: Crucial for regulating cell proliferation.

-

PI3K/AKT/mTOR Pathway: A key driver of cell survival by inhibiting apoptosis.

-

JAK/STAT Pathway: Contributes to cytokine-independent growth and anti-apoptotic effects.

Deuteration of the Imatinib molecule does not alter this fundamental mechanism of action. The N-trideuteromethyl analogue is designed to engage the Bcr-Abl kinase in the same manner as the parent compound.

The Deuterium Kinetic Isotope Effect (KIE) Strategy

The central hypothesis for developing deuterated Imatinib is that strengthening the C-H bonds at the site of metabolism (the N-methyl group) will slow down the rate of N-demethylation by CYP3A4. This should, in theory, reduce the formation of the less active metabolite CGP74588, decrease the parent drug's clearance, and increase its overall exposure (AUC) and half-life.

Comparative Biological and Pharmacokinetic Data

In Vitro Kinase Inhibition and Antiproliferative Activity

Studies were conducted to ensure that the structural modification did not negatively impact the drug's pharmacodynamic activity. The N-trideuteromethyl analogue of Imatinib was found to have comparable potency to the parent compound in both biochemical and cellular assays.

| Parameter | Target / Cell Line | Imatinib IC₅₀ | Deuterated Imatinib IC₅₀ | Reference(s) |

| Kinase Inhibition | v-Abl | ~600 nM | Reported as "Similar Potency" | |

| Kinase Inhibition | c-Kit | ~100 nM | Reported as "Similar Potency" | |

| Kinase Inhibition | PDGFR | ~100 nM | Not Reported | |

| Antiproliferative | K562 (Bcr-Abl+) | ~80 nM | Reported as "Similar Efficacy" |

Table 1: Summary of in vitro activity. IC₅₀ values for standard Imatinib are sourced from multiple studies, and the activity of the deuterated analogue is reported qualitatively as per available literature.

In Vitro and In Vivo Pharmacokinetic Profile

The KIE strategy was first tested in vitro using liver microsomes, which confirmed the initial hypothesis. However, subsequent in vivo studies in rats showed that this metabolic advantage did not translate into a tangible pharmacokinetic benefit.

| Parameter | System | Finding for Deuterated Imatinib | Conclusion | Reference(s) |

| Metabolic Stability | Rat & Human Liver Microsomes | Reduced rate of N-demethylation compared to Imatinib. | The KIE was successfully observed in vitro. | |

| Pharmacokinetics | In Vivo Study (Rats) | No significant difference in drug exposure or formation of the N-desmethyl metabolite compared to Imatinib. | The in vitro metabolic benefit did not translate to an in vivo pharmacokinetic advantage in the animal model. |

Table 2: Summary of comparative pharmacokinetic and metabolic findings.

Experimental Protocols

The evaluation of tyrosine kinase inhibitors like deuterated Imatinib follows established preclinical methodologies. Below are representative protocols for the key assays discussed.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀).

-

Enzyme and Substrate Preparation:

-

Express and purify the recombinant kinase domain of the target (e.g., Bcr-Abl).

-

Synthesize a peptide substrate containing a tyrosine residue known to be phosphorylated by the kinase. The substrate is often biotinylated for detection.

-

-

Compound Preparation:

-

Prepare a stock solution of Deuterated Imatinib in DMSO (e.g., 10 mM).

-

Perform a serial dilution in an appropriate buffer to create a range of test concentrations (e.g., 1 nM to 100 µM).

-

-

Kinase Reaction:

-

In a 96-well microplate, add the kinase, peptide substrate, and inhibitor dilutions to a kinase reaction buffer (e.g., 20 mM Tris, 10 mM MgCl₂).

-

Initiate the phosphorylation reaction by adding ATP (often including a small amount of radiolabeled [γ-³³P]-ATP) to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Detection and Quantification:

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.

-

Wash the plate to remove unbound ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or quantify the phosphorylated substrate using a phospho-specific antibody in an ELISA format.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-drug (vehicle) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Cell Proliferation Assay (MTT/MTS Assay)

This protocol measures the effect of an inhibitor on the viability and proliferation of cancer cell lines.

-

Cell Culture and Seeding:

-

Culture a Bcr-Abl positive cell line (e.g., K562) under standard sterile conditions (e.g., 37°C, 5% CO₂).

-

Harvest cells during their logarithmic growth phase and determine cell density.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight if applicable.

-

-

Compound Treatment:

-

Prepare a serial dilution of Deuterated Imatinib in the cell culture medium.

-

Add the diluted compound to the appropriate wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).

-

-

Viability Measurement:

-

Add a viability reagent such as MTT or MTS to each well.

-

Incubate for 2-4 hours, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan product.

-

Add a solubilizing agent (if using MTT) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the drug concentration to determine the IC₅₀ value.

-

Conclusion and Outlook

The selective deuteration of Imatinib at the N-methyl position represents a rational and well-designed drug modification strategy aimed at improving its metabolic profile. The project successfully demonstrated the principle of the Kinetic Isotope Effect in vitro, showing that the N-trideuteromethyl analogue was more resistant to N-demethylation in both rat and human liver microsomes.

Crucially, this modification did not compromise the drug's potent inhibitory activity against its target kinases or its antiproliferative effects in Bcr-Abl positive cells. However, the pivotal finding of this research effort is that the observed in vitro metabolic stability did not translate into an improved pharmacokinetic profile in vivo in a rat model. No significant increase in drug exposure was observed.

This case serves as a valuable lesson in drug development: while in vitro models are essential for screening and hypothesis testing, they are not always predictive of in vivo outcomes. The lack of translation could be due to a variety of factors, including the presence of other significant metabolic or clearance pathways in the whole organism that are not fully recapitulated in microsomes. For drug development professionals, the story of deuterated Imatinib underscores the critical importance of integrated in vivo studies to validate hypotheses generated from in vitro data before advancing a candidate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Imatinib D4: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imatinib D4, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document will detail its chemical properties, mechanism of action, relevant quantitative data, and a representative experimental protocol for its application in pharmacokinetic studies.

Core Properties of this compound

This compound is a synthetically modified version of Imatinib where four hydrogen atoms have been replaced by deuterium. This isotopic labeling increases the molecular weight of the compound, making it an ideal internal standard for mass spectrometry-based quantification of Imatinib in biological samples.

| Property | Value |

| CAS Number | 1134803-16-9[1][2][3] |

| Molecular Formula | C29H27D4N7O[2][3] |

| Molecular Weight | 497.63 g/mol |

| Synonyms | STI571 D4, CGP-57148B D4 |

Mechanism of Action

The pharmacological activity of this compound is identical to that of Imatinib. Imatinib is a potent and selective inhibitor of several tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, the receptor tyrosine kinase c-Kit, and the platelet-derived growth factor receptor (PDGFR).

In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the key driver of leukemogenesis. Imatinib binds to the ATP binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival. The inhibition of these pathways ultimately induces apoptosis in the cancer cells.

Quantitative Data: In Vitro Potency of Imatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib against various target kinases. These values are indicative of the biological activity of Imatinib and, by extension, this compound.

| Target Kinase | IC50 Value (μM) |

| v-Abl | 0.6 |

| c-Kit | 0.1 |

| PDGFR | 0.1 |

Data sourced from in vitro cell-free or cell-based assays.

Experimental Protocol: Quantification of Imatinib in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for the quantification of Imatinib in human plasma, a common application for this compound.

1. Preparation of Stock Solutions and Standards

-

Prepare a stock solution of Imatinib and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Imatinib.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of the this compound internal standard to all calibration standards and QC samples.

2. Sample Preparation

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add the internal standard solution.

-

Perform a protein precipitation step by adding a precipitating agent such as acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Use a suitable C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in the positive ion mode.

-

Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Imatinib and this compound.

-

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Imatinib to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Imatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Imatinib Signaling Pathway

The following diagram illustrates the Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.

References

Foundational Research Applications of Imatinib D4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a pioneering tyrosine kinase inhibitor, has revolutionized the treatment of specific cancers by targeting the molecular drivers of the disease. Its deuterated analog, Imatinib D4, plays a crucial role in the foundational research and development of this and other targeted therapies. This technical guide provides a comprehensive overview of the core research applications of this compound, focusing on its mechanism of action, use in key experimental protocols, and its role in understanding the intricate signaling pathways it modulates.

Mechanism of Action and In Vitro Efficacy of Imatinib

Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases, including BCR-ABL, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[1] It functions as a competitive inhibitor at the ATP-binding site of these kinases, thereby blocking the phosphorylation of their downstream substrates and inhibiting the signaling pathways that drive cellular proliferation and survival.[2] The deuterated form, this compound, where four hydrogen atoms are replaced by deuterium, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of imatinib in biological matrices.[3] The increased mass of this compound allows for its clear differentiation from the non-deuterated drug in mass spectrometric analysis. Furthermore, the deuterium substitution can influence the drug's metabolism, specifically by slowing down the process of N-demethylation, a key metabolic pathway for imatinib.[4] This property is leveraged in metabolic stability studies.

Data Presentation: In Vitro Inhibitory Activity of Imatinib

The following tables summarize the half-maximal inhibitory concentration (IC50) values of imatinib against its primary kinase targets and various cancer cell lines, demonstrating its potency and selectivity.

Table 1: Imatinib IC50 Values for Key Tyrosine Kinases

| Kinase Target | IC50 (nM) |

| c-Abl | 250 |

| BCR-ABL | 250 |

| c-Kit | 100 |

| PDGFRα | 100 |

| PDGFRβ | 100 |

Table 2: Imatinib IC50 Values for Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia (BCR-ABL positive) | 0.1 - 0.5 |

| KU812 | Chronic Myeloid Leukemia (BCR-ABL positive) | 0.1 - 0.6 |

| GIST-T1 | Gastrointestinal Stromal Tumor (c-Kit mutation) | ~0.02 |

| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | >10 |

| HL-60 | Acute Promyelocytic Leukemia (BCR-ABL negative) | >10 |

Foundational Research Applications and Experimental Protocols

This compound is instrumental in several key research applications that are fundamental to drug discovery and development.

Pharmacokinetic (PK) and Bioanalytical Studies

This compound is the gold standard internal standard for the quantification of imatinib in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical similarity to imatinib ensures comparable extraction efficiency and chromatographic behavior, while its distinct mass allows for precise and accurate quantification.

Experimental Protocol: Quantification of Imatinib in Plasma using LC-MS/MS with this compound

1. Sample Preparation:

- To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- MRM Transitions:

- Imatinib: m/z 494.3 → 394.2

- This compound: m/z 498.3 → 398.2

3. Data Analysis:

- Calculate the peak area ratio of imatinib to this compound.

- Quantify the concentration of imatinib in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of imatinib and a constant concentration of this compound.

Metabolic Stability and Kinetic Isotope Effect Studies

The deuteration of imatinib at the N-methyl group can slow down its metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8, which are responsible for N-demethylation.[5] This phenomenon, known as the kinetic isotope effect, is a valuable tool in drug metabolism research to understand metabolic pathways and to potentially develop "metabolically shielded" drugs with improved pharmacokinetic profiles.

Data Presentation: Kinetic Parameters of Imatinib N-demethylation

The following table presents the kinetic parameters for the N-demethylation of imatinib by the major contributing CYP enzymes. While direct comparative data for this compound is limited in publicly available literature, studies have consistently shown a reduced rate of N-demethylation for the deuterated analog in vitro.

Table 3: Kinetic Parameters for Imatinib N-demethylation by Recombinant Human CYPs

| CYP Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol CYP) |

| CYP3A4 | 44 | 1.2 |

| CYP2C8 | 1.4 | 17.5 |

Data adapted from studies on human liver microsomes and recombinant CYP enzymes.

In Vitro Efficacy and Cytotoxicity Assays

Imatinib and its analogs are routinely evaluated for their anti-proliferative and cytotoxic effects on cancer cell lines. The MTT assay is a common colorimetric method used to assess cell viability.

Experimental Protocol: MTT Assay for Cell Viability

1. Cell Plating:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

- Prepare serial dilutions of imatinib in culture medium.

- Remove the old medium from the wells and add 100 µL of the imatinib dilutions. Include a vehicle control (e.g., DMSO).

- Incubate for 48-72 hours.

3. MTT Addition and Incubation:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C until formazan crystals are formed.

4. Solubilization and Absorbance Reading:

- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

- Mix thoroughly to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of viability against the log of the imatinib concentration and fitting the data to a dose-response curve.

Target Engagement and Signaling Pathway Analysis

Western blotting is a fundamental technique used to confirm the mechanism of action of imatinib by detecting changes in the phosphorylation status of its target kinases and downstream signaling proteins.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

1. Cell Lysis:

- Treat cells with imatinib for the desired time.

- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Denature protein lysates by boiling in Laemmli buffer.

- Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

4. Detection:

- Add an enhanced chemiluminescence (ECL) substrate to the membrane.

- Detect the chemiluminescent signal using an imaging system.

- To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the foundational research applications of Imatinib.

Caption: BCR-ABL Signaling Pathway and the inhibitory action of Imatinib.

Caption: A typical workflow for screening and identifying novel kinase inhibitors.

Conclusion

This compound is an indispensable tool in the foundational research of targeted cancer therapies. Its application extends from precise bioanalysis in pharmacokinetic studies to elucidating metabolic pathways and confirming the mechanism of action of tyrosine kinase inhibitors. The experimental protocols and conceptual workflows detailed in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their pursuit of novel and improved cancer treatments. The continued application of these fundamental research techniques will undoubtedly contribute to the advancement of personalized medicine.

References

- 1. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Imatinib D4 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Imatinib-d4 as an internal standard in the quantitative analysis of Imatinib using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document outlines detailed experimental protocols and presents key performance data to ensure accurate and reproducible results in research and clinical settings.

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs). Therapeutic drug monitoring of Imatinib is crucial to optimize treatment efficacy and minimize toxicity due to significant inter-individual pharmacokinetic variability. LC-MS/MS has emerged as the preferred method for the quantification of Imatinib in biological matrices owing to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Imatinib-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. While some studies have utilized Imatinib-d8, the principles and methodologies are largely translatable to Imatinib-d4.[1][2][3]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₉H₂₇D₄N₇O |

| Molecular Weight | 497.63 g/mol [4] |

| Description | Deuterium-labeled Imatinib[5] |

| Purity | Typically >99% |

Signaling Pathway of Imatinib

Imatinib functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival. A simplified representation of its mechanism of action is depicted below.

Caption: Imatinib inhibits BCR-ABL, PDGFR, and c-KIT, blocking downstream signaling.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for extracting Imatinib from plasma samples.

Workflow:

Caption: Protein precipitation workflow for plasma sample preparation.

Detailed Protocol:

-

To 20 µL of plasma sample in a microcentrifuge tube, add 10 µL of Imatinib-d4 internal standard working solution (e.g., 1500 ng/mL).

-

Add 250 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture thoroughly for approximately 30 seconds.

-

Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

Workflow:

Caption: Solid-phase extraction workflow for biological sample preparation.

Detailed Protocol:

-

Condition a Strata-X-C SPE cartridge by passing methanol followed by 0.1% formic acid.

-

Spike 250 µL of plasma or bone marrow sample with the deuterated Imatinib internal standard.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute Imatinib and the internal standard with 1 mL of 2M ammonium hydroxide in an organic solvent mixture.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | XTerra® RP18 (150 mm × 4.6 mm, 5 µm) | C8 (50 x 3 mm, 3 µm) |

| Mobile Phase A | 0.15% Formic Acid and 0.05% Ammonium Acetate in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient/Isocratic | Isocratic (40:60, A:B) | Isocratic (30:70, A:B) |

| Flow Rate | 0.8 mL/min | 0.7 mL/min |

| Injection Volume | 10 µL | Not Specified |

| Column Temperature | 35°C | Not Specified |

| Autosampler Temp. | 5°C | Not Specified |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Imatinib Transition | m/z 494.1 → 394.1 |

| Imatinib-d4 Transition | m/z 498.1 → 398.2 |

| Imatinib-d8 Transition | m/z 502.3 → (Product ion not specified) |

| Dwell Time | 400 ms |

| Ion Source Temp. | 550°C |

| Ion Spray Voltage | 5000 V |

| Curtain Gas | 40 psig |

| Nebulizer Gas (Gas 1) | 50 psig |

| Heater Gas (Gas 2) | 50 psig |

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for Imatinib quantification using a deuterated internal standard.

Linearity and Sensitivity:

| Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| 9.57 - 4513.29 | 9.58 | |

| 1 - 1500 (in 250 µL plasma) | 5 | |

| 50 - 7500 | Not Specified | |

| 2.6 - 5250 | Not Specified | |

| 50 - 5000 | 50 | |

| 10 - 4000 | Not Specified |

Precision and Accuracy:

| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| 50, 250, 500 | < 3.16 | < 3.16 | Not Specified | |

| LQC: 23.41 | Not Specified | Not Specified | >85% Recovery | |

| MQC: 1800.91 | Not Specified | Not Specified | >85% Recovery | |

| HQC: 3601.82 | Not Specified | Not Specified | >85% Recovery | |

| Low, Med, High | ≤ 3.1 | ≤ 5.6 | 88.9 - 106.2 |

Recovery:

| Analyte | Extraction Method | Recovery (%) | Reference |

| Imatinib | Protein Precipitation | 93.4 ± 7.2 | |

| Imatinib | Solid-Phase Extraction | > 85 | |

| Imatinib | DBS Extraction | 74.8 - 80.5 |

Conclusion

The use of Imatinib-d4 as an internal standard provides a robust and reliable method for the quantification of Imatinib in biological matrices by LC-MS/MS. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and clinicians, enabling the accurate therapeutic drug monitoring of Imatinib to optimize patient outcomes. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, including sample throughput and the need to minimize matrix effects. The provided LC-MS/MS parameters can be used as a starting point for method development and optimization.

References

- 1. Analysis of imatinib in bone marrow and plasma samples of chronic myeloid leukaemia patients using solid phase extraction LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imatinib D4_TargetMol [targetmol.com]

- 5. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Imatinib-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor, is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3][4] Its efficacy is linked to plasma concentrations, making pharmacokinetic (PK) studies essential for optimizing dosing and ensuring therapeutic success.[5] These studies rely on robust bioanalytical methods to accurately quantify imatinib in biological matrices. A deuterated internal standard, such as Imatinib-d4, is crucial for achieving the required precision and accuracy in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for the use of Imatinib-d4 in pharmacokinetic studies of imatinib.

Mechanism of Action of Imatinib

Imatinib functions by competitively inhibiting the ATP-binding site of specific tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival. The primary targets of imatinib include the BCR-ABL fusion protein in CML, and the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor (PDGFR) in GIST. By inhibiting these kinases, imatinib effectively halts the signaling cascade that drives cancer growth.

Pharmacokinetic Properties of Imatinib

A summary of the key pharmacokinetic parameters of imatinib is presented in the table below.

| Parameter | Value | Reference |

| Bioavailability | ~98% | |

| Time to Peak (Tmax) | 2-4 hours | |

| Plasma Protein Binding | ~95% (mainly to albumin and α1-acid glycoprotein) | |

| Metabolism | Primarily hepatic via CYP3A4 | |

| Major Active Metabolite | N-desmethyl derivative (CGP74588) | |

| Elimination Half-Life | ~18 hours (Imatinib), ~40 hours (CGP74588) | |

| Excretion | Primarily in feces (~68%) and urine (~13%) as metabolites |

Experimental Protocol: Quantification of Imatinib in Plasma using LC-MS/MS with Imatinib-d4 as an Internal Standard

This protocol outlines a standard procedure for the extraction and quantification of imatinib in human plasma.

Materials and Reagents

-

Imatinib reference standard

-

Imatinib-d4 (internal standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Human plasma (with K3EDTA as anticoagulant)

-

Purified water (e.g., Milli-Q)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve imatinib and Imatinib-d4 in methanol to prepare 1 mg/mL stock solutions.

-

Working Solutions: Prepare serial dilutions of the imatinib stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Imatinib-d4 stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for CC, QC, and unknown samples.

-

Add 100 µL of plasma to the respective tubes.

-

Spike with 50 µL of the appropriate imatinib working solution for CC and QC samples. For unknown samples, add 50 µL of 50:50 methanol:water.

-

Add 50 µL of the Imatinib-d4 internal standard working solution (100 ng/mL) to all tubes.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for your specific instrumentation.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See table below |

Mass Spectrometric Detection

Multiple Reaction Monitoring (MRM) is used for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Imatinib | 494.3 | 394.2 |

| Imatinib-d4 | 498.3 | 398.2 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Analysis

-

Generate a calibration curve by plotting the peak area ratio (Imatinib/Imatinib-d4) against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Quantify imatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Study Workflow

A typical clinical pharmacokinetic study for imatinib involves the following steps.

Conclusion

The use of a deuterated internal standard like Imatinib-d4 is essential for the accurate and precise quantification of imatinib in pharmacokinetic studies. The provided protocols for sample preparation and LC-MS/MS analysis, along with an understanding of imatinib's mechanism of action and pharmacokinetic properties, offer a comprehensive guide for researchers in this field. Adherence to these methodologies will ensure the generation of high-quality data, which is critical for the clinical development and therapeutic monitoring of imatinib.

References

Application Note: High-Throughput Quantification of Imatinib in Human Plasma using Imatinib-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Imatinib in human plasma.[1][2][3][4] Imatinib-d4 is utilized as the internal standard (IS) to ensure high accuracy and precision. The straightforward protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput applications, such as therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1] The method demonstrates excellent linearity over the specified concentration range and meets the stringent requirements for bioanalytical method validation.

Introduction

Imatinib is a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML due to the Philadelphia chromosome abnormality. Therapeutic drug monitoring of Imatinib is crucial due to significant inter-individual pharmacokinetic variability, which can be influenced by factors such as drug-drug interactions and patient adherence. Maintaining trough plasma concentrations above a target threshold, often cited as 1000 ng/mL, is associated with better clinical responses. Therefore, a reliable and efficient analytical method for quantifying Imatinib in plasma is essential for optimizing patient therapy. This LC-MS/MS method, employing a stable isotope-labeled internal standard (Imatinib-d4), offers the selectivity and sensitivity required for clinical research and pharmacokinetic evaluations.

Signaling Pathway

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase pathway.

Experimental Workflow

References

Application Notes and Protocols for Imatinib-D4 Sample Preparation in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Imatinib and its deuterated internal standard, Imatinib-D4, from plasma samples. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1][2][3] Therapeutic drug monitoring of Imatinib in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Accurate quantification requires robust and reliable sample preparation methods to remove interfering substances from the complex plasma matrix. Imatinib-D4 is commonly used as an internal standard to ensure accuracy and precision in bioanalytical methods.[4] This document outlines three commonly employed sample preparation techniques.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for Imatinib analysis in human plasma.

Table 1: Solid-Phase Extraction (SPE) Performance Characteristics

| Parameter | Reported Value(s) | Source(s) |

| Recovery | >85%, 96%, 73-76% | [4],, |

| Linearity Range | 9.57–4513.29 ng/mL, 10-5000 ng/mL, 0.1-10 µg/mL | ,, |

| Lower Limit of Quantification (LLOQ) | 9.58 ng/mL, 10 ng/mL, 0.05 µg/mL | ,, |

| Inter-day Precision (CV%) | 1.1-2.4% | |

| Intra-day Precision (CV%) | < 8% |

Table 2: Liquid-Liquid Extraction (LLE) Performance Characteristics

| Parameter | Reported Value(s) | Source(s) |

| Recovery | >90% | |

| Linearity Range | 10-5000 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |

| Inter-day Precision (CV%) | < 8% | |

| Intra-day Precision (CV%) | < 8% |

Table 3: Protein Precipitation (PPT) Performance Characteristics

| Parameter | Reported Value(s) | Source(s) |

| Recovery | >95% (in mice plasma) | |

| Linearity Range | 10-2000 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |

| General Note | Acetonitrile is often preferred over methanol for better protein removal and recovery of protein-bound Imatinib. |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)